
Urea, ((5-bromobenzo(b)thien-2-yl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, ((5-bromobenzo(b)thien-2-yl)methyl)- is a compound that belongs to the class of organic compounds known as ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This specific compound features a 5-bromobenzo(b)thien-2-yl group, which is a brominated derivative of benzothiophene, attached to the urea moiety. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring, known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, ((5-bromobenzo(b)thien-2-yl)methyl)- typically involves the reaction of 5-bromobenzo(b)thiophene with an appropriate isocyanate or carbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the 5-bromobenzo(b)thien-2-yl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
科学研究应用
Urea, ((5-bromobenzo(b)thien-2-yl)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of Urea, ((5-bromobenzo(b)thien-2-yl)methyl)- is largely dependent on its ability to interact with specific molecular targets. The brominated benzothiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the urea group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole share structural similarities and exhibit diverse biological activities.
Thiazole derivatives: Thiazoles are another class of heterocyclic compounds with a sulfur atom, known for their pharmacological properties.
Other brominated heterocycles: Compounds such as 5-bromoindole and 5-bromopyridine also feature bromine atoms and are used in various chemical and biological applications.
Uniqueness
Urea, ((5-bromobenzo(b)thien-2-yl)methyl)- is unique due to the combination of the urea functional group with the brominated benzothiophene moiety. This unique structure imparts specific chemical reactivity and biological activity that may not be observed in other similar compounds. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
23799-94-2 |
|---|---|
分子式 |
C10H9BrN2OS |
分子量 |
285.16 g/mol |
IUPAC 名称 |
(5-bromo-1-benzothiophen-2-yl)methylurea |
InChI |
InChI=1S/C10H9BrN2OS/c11-7-1-2-9-6(3-7)4-8(15-9)5-13-10(12)14/h1-4H,5H2,(H3,12,13,14) |
InChI 键 |
IQKAIYNZHIFPPW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C=C(S2)CNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


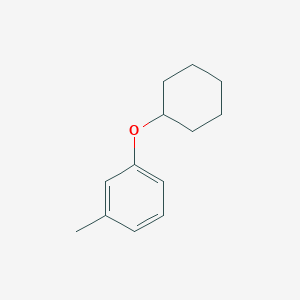

![8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14703533.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)
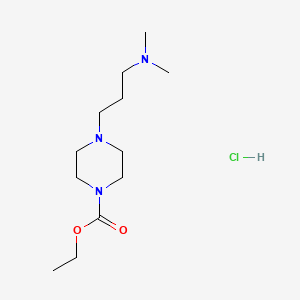

![4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14703547.png)


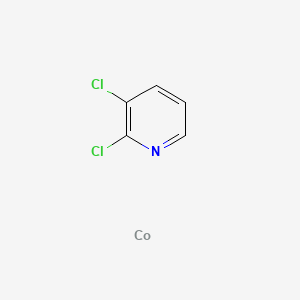
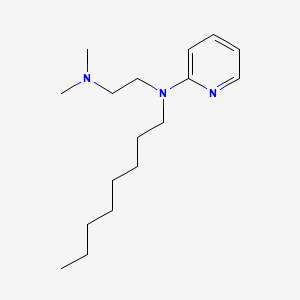
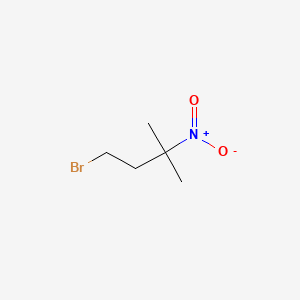
![[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid](/img/structure/B14703587.png)

